molecular formula C12H15NO4 B8449660 Ethyl 2-(4-acetyl-3-aminophenoxy)acetate

Ethyl 2-(4-acetyl-3-aminophenoxy)acetate

Cat. No. B8449660
M. Wt: 237.25 g/mol
InChI Key: DMJXHHYGSXMJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-acetyl-3-aminophenoxy)acetate is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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properties

Product Name

Ethyl 2-(4-acetyl-3-aminophenoxy)acetate

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 2-(4-acetyl-3-aminophenoxy)acetate

InChI

InChI=1S/C12H15NO4/c1-3-16-12(15)7-17-9-4-5-10(8(2)14)11(13)6-9/h4-6H,3,7,13H2,1-2H3

InChI Key

DMJXHHYGSXMJDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)C(=O)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-(4-acetyl-3-nitrophenoxy)acetate (TU3205-034) (111 mg) in MeOH (5 mL) was hydrogenated using 10% palladium on charcoal (11 mg) under atomospheric pressure of H2 at ambient temperature. After 30 minutes LC-MS analysis revealed a clean complete reaction. The reaction was repeated using TU3205-034 (1.45 g), 10% palladium on charcoal (140 mg), and MeOH (80 mL). The two reaction mixtures were combined, and the spent catalyst was removed by filtration through a celite pad. The filtrate was concentrated under reduced pressure, affording ethyl 2-(4-acetyl-3-aminophenoxy)acetate (TU3205-036) as a dark yellow oil. MS (ESI+): calcd. 238.10. found 238.10 (MH+). H-NMR (400 MHz, CDCl3): 1.295 (3H, t, J=7.0 Hz), 2.507 (3H, s), 4.269 (2H, q, J=7.2 Hz), 4.603 (2H, s), 6.047 (1H, d, J=2.8 Hz), 6.236 (1H, dd, J=8.8 Hz, 2.8 Hz), 6.396 (2H, br.s), 7.647 (1H, d, J=9.2 Hz). C-NMR (100 MHz, CDCl3): 14.135, 27.658, 61.532, 64.939, 100.237, 104.030, 113.586, 134.286, 152.468, 162.294, 168.310, 199.055.
Name
Ethyl 2-(4-acetyl-3-nitrophenoxy)acetate
Quantity
111 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
11 mg
Type
catalyst
Reaction Step Three
Quantity
140 mg
Type
catalyst
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

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